Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate
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Overview
Description
Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate is a complex organic compound with significant biochemical importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate involves multiple steps. The process typically starts with the preparation of the purine base, followed by the attachment of the ribose sugar and the subsequent phosphorylation steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale synthesis using automated reactors and continuous monitoring systems. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound plays a crucial role in nucleotide metabolism and is studied for its involvement in cellular processes.
Medicine: Research focuses on its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Adenosine-5’-triphosphate disodium salt hydrate: Similar in structure but with different functional groups.
Inosine-5’-monophosphate disodium salt: Shares some structural similarities but differs in its biological activity.
Uniqueness
Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate is unique due to its specific structure and the presence of multiple phosphate groups.
Properties
Molecular Formula |
C10H14N5Na2O13P3 |
---|---|
Molecular Weight |
551.14 g/mol |
IUPAC Name |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
InChI Key |
TTWYZDPBDWHJOR-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
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